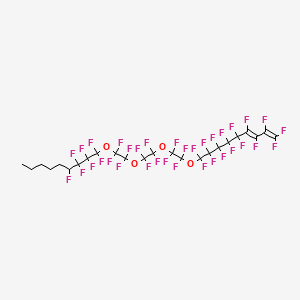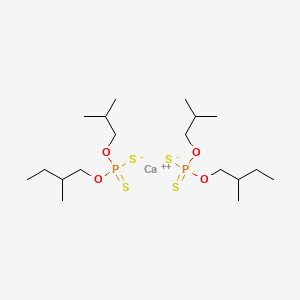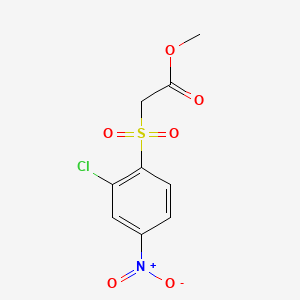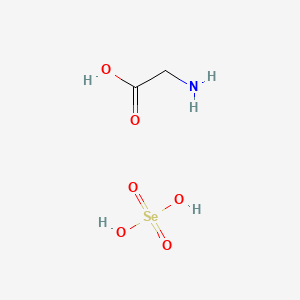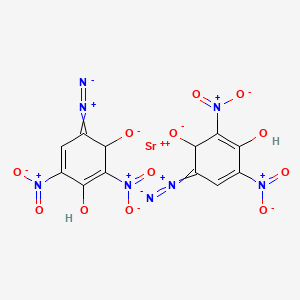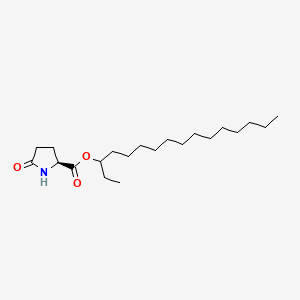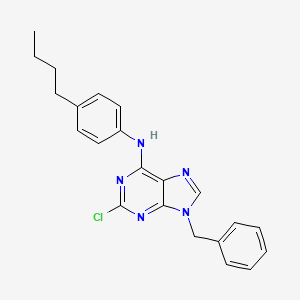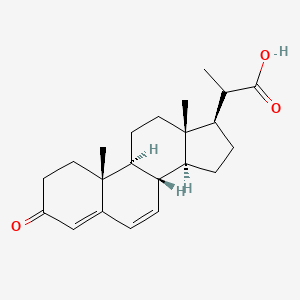
3-Oxopregna-4,6-diene-20-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxopregna-4,6-diene-20-carboxylic acid is a steroidal compound that has garnered interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pregna-diene and is characterized by the presence of a keto group at the third position and a carboxylic acid group at the twentieth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopregna-4,6-diene-20-carboxylic acid can be achieved through a combination of microbial and chemical processes. One notable method involves the conversion of phytosterols to the target compound using engineered strains of Mycolicibacterium neoaurum. The process includes several steps:
Hydrolysis: The initial step involves the hydrolysis of phytosterols to produce intermediates.
Decarboxylation and Rearrangement: The intermediates undergo decarboxylation and rearrangement to form the desired compound.
Dehydration and Dehydrogenation: The final steps involve dehydration and dehydrogenation to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure higher yields and purity, often involving the use of bioreactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxopregna-4,6-diene-20-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group, leading to the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Oxopregna-4,6-diene-20-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of corticosteroids and other steroid-based drugs.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 3-Oxopregna-4,6-diene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways related to steroid biosynthesis. Its effects are mediated through binding to receptors and altering gene expression, leading to various physiological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Pregnatetraenedione: Another similar compound used as a precursor in corticosteroid synthesis.
Uniqueness
3-Oxopregna-4,6-diene-20-carboxylic acid is unique due to its specific functional groups and the ability to undergo diverse chemical reactions. Its applications in various fields, particularly in the synthesis of steroidal drugs, highlight its importance compared to other similar compounds .
Propiedades
Número CAS |
87707-05-9 |
|---|---|
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4-5,12-13,16-19H,6-11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1 |
Clave InChI |
GKQIKNSSTFSCDK-VJFOQZSSSA-N |
SMILES isomérico |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C(=O)O |
SMILES canónico |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



